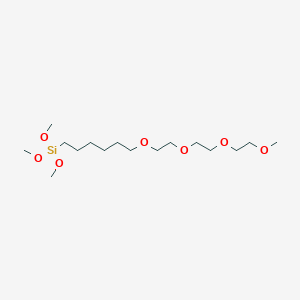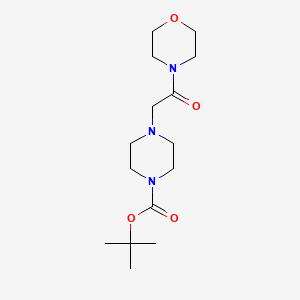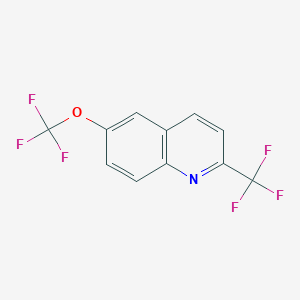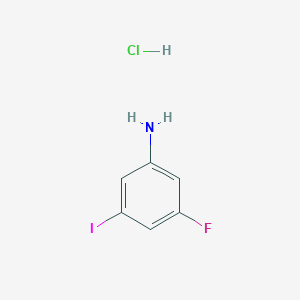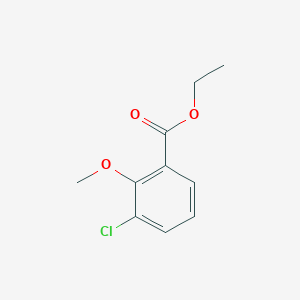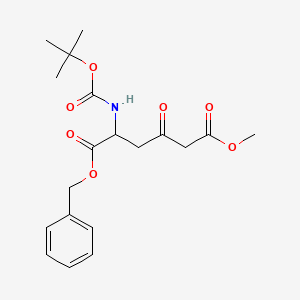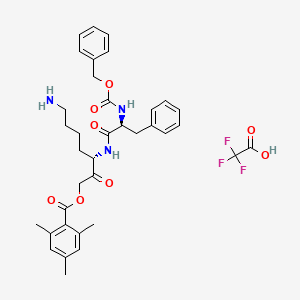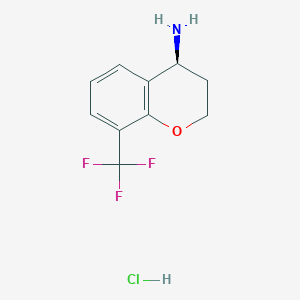
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride, also known as S-8-TFMC, is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid that is soluble in water, ethanol, and methanol. S-8-TFMC is used as a reagent in organic synthesis and as an intermediate in the synthesis of various pharmaceuticals. It has also been used in the development of a wide range of fluorescent probes for various biochemical and physiological studies.
Wirkmechanismus
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride is a fluorescent probe that is used to detect reactive oxygen species (ROS) in living cells. It works by emitting a fluorescent signal when it binds to ROS. The fluorescent signal is then detected by a microscope, allowing researchers to observe the effects of ROS on cells.
Biochemical and Physiological Effects
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has been used to study the effects of various drugs on cell physiology. It has been used to monitor the release of neurotransmitters in the brain, as well as to study the effects of drugs on the immune system, cell proliferation, and apoptosis. (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has also been used to study the effects of ROS on cells and to monitor the effects of various drugs on cell metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride in lab experiments is its ability to emit a fluorescent signal when it binds to ROS. This allows researchers to easily detect the presence of ROS in living cells. However, the fluorescent signal emitted by (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride is not very strong, so it is not suitable for long-term studies. Additionally, (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride is not very stable, so it must be stored and handled carefully.
Zukünftige Richtungen
The use of (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride in scientific research has a wide range of potential applications. In the future, it could be used to study the effects of various drugs on the immune system, cell proliferation, and apoptosis. It could also be used to study the effects of ROS on cells and to monitor the effects of various drugs on cell metabolism. Additionally, (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride could be used to develop fluorescent probes for the detection of other biochemical and physiological processes. Finally, it could be used to develop new fluorescent probes for the detection of various diseases and disorders.
Synthesemethoden
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 4-chlorocoumarin with trifluoromethylsulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces a trifluoromethylcoumarin, which can then be hydrolyzed to (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride. Other methods for the synthesis of (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride include the reaction of 4-chlorocoumarin with trifluoromethyl bromide, the reaction of 4-chlorocoumarin with trifluoromethyl iodide, and the reaction of 4-chlorocoumarin with trifluoromethyl sulfonate.
Wissenschaftliche Forschungsanwendungen
(S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis and as an intermediate in the synthesis of various pharmaceuticals. It has also been used in the development of a wide range of fluorescent probes for various biochemical and physiological studies. For example, (S)-8-(Trifluoromethyl)chroman-4-ylamine hydrochloride has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used to study the effects of various drugs on cell physiology and to monitor the release of neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
(4S)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTHXVIPUSKPKD-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-8-(Trifluoromethyl)chroman-4-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

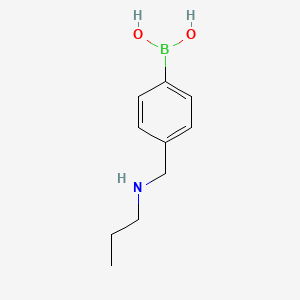
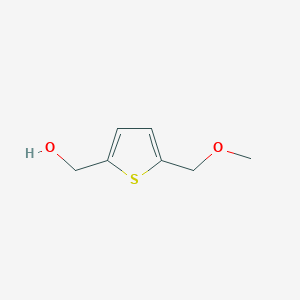
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)
